molecular formula C9H8ClNO5 B2863990 Methyl (2-chloro-6-nitrophenoxy)acetate CAS No. 669758-45-6

Methyl (2-chloro-6-nitrophenoxy)acetate

Cat. No.: B2863990
CAS No.: 669758-45-6
M. Wt: 245.62
InChI Key: KUYRANCDCIREER-UHFFFAOYSA-N
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Description

Methyl (2-chloro-6-nitrophenoxy)acetate is an organic compound with the molecular formula C9H8ClNO5. It is characterized by the presence of a chloro group, a nitro group, and a phenoxy group attached to an acetate moiety. This compound is often used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2-chloro-6-nitrophenoxy)acetate typically involves the reaction of 2-chloro-6-nitrophenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl (2-chloro-6-nitrophenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl (2-chloro-6-nitrophenoxy)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Methyl (2-chloro-6-nitrophenoxy)acetate depends on the specific application and the target molecule. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2-chloro-4-nitrophenoxy)acetate
  • Methyl (2-bromo-6-nitrophenoxy)acetate
  • Methyl (2-chloro-6-methylphenoxy)acetate

Uniqueness

Methyl (2-chloro-6-nitrophenoxy)acetate is unique due to the specific positioning of the chloro and nitro groups on the phenoxy ring, which influences its reactivity and the types of reactions it can undergo. This unique structure makes it a valuable intermediate in the synthesis of various organic compounds .

Properties

IUPAC Name

methyl 2-(2-chloro-6-nitrophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO5/c1-15-8(12)5-16-9-6(10)3-2-4-7(9)11(13)14/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUYRANCDCIREER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=C(C=CC=C1Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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